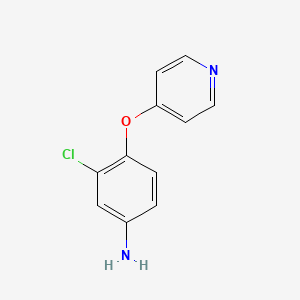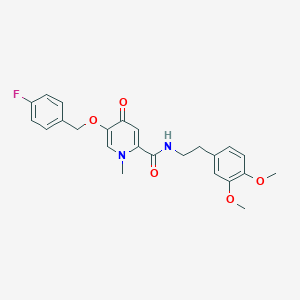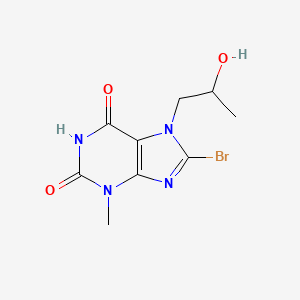
3-Chloro-4-(pyridin-4-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Docking and Quantitative Structure–Activity Relationship Studies
Compounds structurally related to 3-Chloro-4-(pyridin-4-yloxy)aniline have been utilized in docking and quantitative structure–activity relationship (QSAR) studies, particularly as c-Met kinase inhibitors. These studies involve analyzing the molecular features contributing to high inhibitory activity, which is crucial for developing targeted cancer therapies. The utilization of QSAR methods like Comparative Molecular Similarity Analysis (CoMSIA) and multiple linear regression (MLR) with topological vectors aids in predicting the biological activities of these inhibitors, providing valuable insights into their potential as therapeutic agents (Caballero et al., 2011).
Antileishmanial Activities
Analogous compounds have been synthesized and tested for their potential anti-Leishmania activities. This research is critical in the search for new treatments against Leishmaniasis, a disease caused by parasitic protozoans. By examining the structure-activity relationships and conducting molecular modeling, these studies contribute to the development of novel antileishmanial drugs (Mello et al., 2004).
Fungicide Research
Studies have also focused on the structural and crystallographic analysis of compounds used as fungicides, such as fluazinam. Understanding the molecular and crystal structure of these compounds aids in improving their efficacy and developing new agricultural chemicals (Jeon et al., 2013).
Corrosion Inhibition
Research into compounds with similar structures has been conducted to explore their effectiveness as corrosion inhibitors. These studies are pivotal for the development of materials that can prevent corrosion, a major concern in various industries, including construction and metal fabrication. By investigating the molecular structure and conducting experimental and theoretical studies, researchers aim to enhance the protective capabilities of these compounds (Fernandes et al., 2019).
Electroluminescence and Photophysical Properties
Certain structurally related compounds have been investigated for their electroluminescence and photophysical properties. These studies are essential for the development of new materials for organic light-emitting diodes (OLEDs) and other photonic devices. By analyzing the luminescence and structural characteristics, researchers can design more efficient and durable materials for electronic and photonic applications (Vezzu et al., 2010).
Safety and Hazards
While specific safety and hazard information for 3-Chloro-4-(pyridin-4-yloxy)aniline is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
A series of 3-chloro-4-(pyridin-2-ylmethoxy) aniline derivatives were synthesized and biologically evaluated for antitumor activities . These findings suggest that similar compounds, potentially including 3-Chloro-4-(pyridin-4-yloxy)aniline, could be considered as antitumor drug candidates which deserve to be further investigated for personalized cancer therapy .
Propriétés
IUPAC Name |
3-chloro-4-pyridin-4-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMXRAUSNODZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2920161.png)
![(3-methyl-4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetic acid](/img/structure/B2920162.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2920172.png)


![2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2920176.png)



![4-(azepan-1-ylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2920181.png)